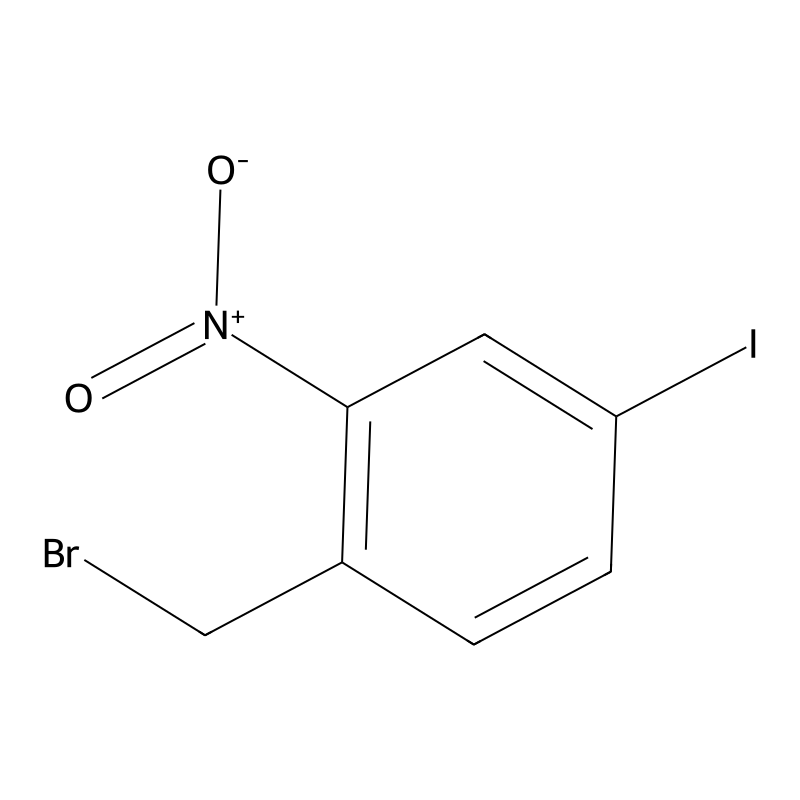1-(Bromomethyl)-4-iodo-2-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(Bromomethyl)-4-iodo-2-nitrobenzene is a halogenated aromatic compound characterized by the presence of bromine, iodine, and nitro functional groups attached to a benzene ring. Its molecular formula is CHBrINO, and it has a molecular weight of approximately 341.93 g/mol. This compound is notable for its unique arrangement of substituents, which influences its reactivity and potential applications in various fields, particularly in synthetic organic chemistry and medicinal chemistry.
- Nucleophilic Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.
- Electrophilic Aromatic Substitution: The nitro group serves as a strong electron-withdrawing group, directing electrophiles to the ortho and para positions relative to itself.
- Halogenation: The compound can be further halogenated, which is often utilized in synthetic pathways to create more complex molecules .
Research into the biological activity of 1-(Bromomethyl)-4-iodo-2-nitrobenzene is limited, but similar halogenated compounds have been studied for their pharmacological properties. Halogenated nitrobenzenes are often investigated for their potential as:
- Antimicrobial Agents: Some derivatives exhibit antibacterial activity.
- Pharmaceutical Intermediates: They can serve as precursors in the synthesis of drugs targeting various diseases .
The synthesis of 1-(Bromomethyl)-4-iodo-2-nitrobenzene typically involves multi-step reactions:
- Bromination: A suitable precursor, such as a toluene derivative, is brominated using bromine or brominating agents under controlled conditions.
- Iodination: The introduction of iodine can be achieved through electrophilic iodination methods, often utilizing iodine monochloride or potassium iodide in the presence of an acid.
- Nitration: The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids .
1-(Bromomethyl)-4-iodo-2-nitrobenzene finds applications in several areas:
- Synthetic Organic Chemistry: It serves as a versatile intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications.
- Material Science: Used in the development of functional materials due to its unique electronic properties .
Interaction studies involving 1-(Bromomethyl)-4-iodo-2-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in chemical synthesis and potential biological interactions. For example, research indicates that compounds with similar structures can interact with biological targets through mechanisms like enzyme inhibition or receptor binding .
Several compounds share structural similarities with 1-(Bromomethyl)-4-iodo-2-nitrobenzene. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Bromomethyl)-2-iodo-4-nitrobenzene | CHBrINO | Different position of bromine and iodine |
| 4-Bromo-1-iodo-2-nitrobenzene | CHBrINO | Lacks the bromomethyl group |
| 1-Bromo-3-iodo-2-methylbenzene | CHBrI | Contains a methyl group instead of nitro |
| 1-Bromo-4-iodo-2-methylbenzene | CHBrI | Similar structure but with methyl substitution |
| 4-Bromomethyl-2-iodo-1-nitrobenzene | CHBrINO | Different substitution pattern |
The uniqueness of 1-(Bromomethyl)-4-iodo-2-nitrobenzene lies in its specific combination of halogen and nitro groups at defined positions on the benzene ring, which affects its reactivity and applications compared to other similar compounds.






